1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
O-butyl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2S2/c1-2-3-8-16-13(17)18-9-12(15)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHOHDSSSDOSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)SCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to form 4-bromophenyl derivatives.
Thioester Formation: The bromophenyl intermediate is then reacted with a thioester precursor under controlled conditions to introduce the thioester functionality.
Butoxymethanethioyl Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one exerts its effects depends on its application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Compounds synthesized via one-pot or general procedures (e.g., 22c) achieve high yields (~77%) in short reaction times (12 h), indicating the feasibility of scalable production for bromophenyl derivatives .
- Substituent Impact : Thiazole and benzoxazole substituents enhance antiproliferative and antifungal activities, respectively, likely due to their electron-withdrawing properties and ability to disrupt microbial membranes .
Pharmacological Activity Comparison
Antifungal Activity
Benzoxazole derivatives (e.g., 5d ) exhibit potent activity against Candida albicans (MIC = 16 µg/mL), comparable to azole drugs like fluconazole. The sulfur atom in the sulfanyl group facilitates membrane permeabilization and ergosterol synthesis inhibition .
Antibacterial Activity
Nitroimidazole-containing analogs (e.g., 78 ) show efficacy against E. coli (MIC = 7.1 µM), comparable to kanamycin B (6.5 µM). The nitro group enhances redox activity, disrupting bacterial DNA .
Antiproliferative Activity
Thiazole-substituted derivatives (e.g., 22c ) inhibit colon cancer cell proliferation via interactions with CYP51, a key enzyme in sterol biosynthesis .
Physicochemical Properties
- Solubility : The butoxymethanethioylsulfanyl group in the target compound may improve lipid solubility compared to polar substituents (e.g., benzoxazole), enhancing membrane permeability .
- Stability : Bromine at the phenyl ring increases molecular stability, as seen in analogs like 5d , which retain activity under physiological conditions .
Biological Activity
1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H15BrOS2
- Molecular Weight : 319.39 g/mol
- CAS Number : Not widely reported, but related compounds are indexed.
This compound features a bromophenyl group and a thioether moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies suggest that compounds containing sulfur and bromine atoms exhibit significant antimicrobial properties. The thioether group may enhance the lipophilicity, facilitating membrane penetration and interaction with microbial cell walls.
- Anticancer Potential : Preliminary research indicates that similar thioether compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thioether compounds reported a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. Table 2 presents data on the cytotoxic effects of related thioether compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Bromophenyl)-2-thioether | MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team investigated the antimicrobial properties of various thioether derivatives, including those similar to this compound. The study concluded that modifications in the alkyl chain length significantly affected the antimicrobial potency, with longer chains enhancing activity against Gram-positive bacteria. -
Case Study on Anticancer Properties :
Another study focused on a series of thioether compounds' effects on cancer cell lines. The findings indicated that the presence of halogen substituents, such as bromine, increased cytotoxic effects by promoting oxidative stress within cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
